tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride
Description
tert-Butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride (CAS: 217806-26-3) is a Boc-protected amine hydrochloride salt widely employed as a building block in pharmaceutical synthesis . Its structure comprises a tert-butyl carbamate group attached to a 3-amino-2-phenylpropyl backbone, with the hydrochloride salt enhancing solubility and stability. The phenyl group enables aromatic interactions in drug-receptor binding, while the Boc group protects the amine during multi-step syntheses. This compound is typically synthesized via reaction of the corresponding amine hydrochloride with tert-butoxycarbonyl (Boc) anhydride in the presence of a base, such as N-ethyl-N-isopropylpropan-2-amine, followed by salt formation . Its applications span intermediates for kinase inhibitors, antivirals, and other therapeutic agents.
Properties
Molecular Formula |
C14H23ClN2O2 |
|---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2-phenylpropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-12(9-15)11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3,(H,16,17);1H |
InChI Key |
YJWOPTOKJUCEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-2-phenylpropyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound enhances lipophilicity compared to azetidine (aliphatic ring) or hydroxyl-containing analogs, influencing membrane permeability .
- Solubility : Hydrochloride salts (e.g., target compound, azetidine analog) exhibit higher aqueous solubility than neutral carbamates (e.g., bromo-methylphenyl derivative) .
- Stereochemistry : The (2R)-configured hydroxyl analog () may show improved target selectivity in chiral environments, such as enzyme active sites .
Biological Activity
tert-Butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form stable complexes with biological molecules, making it a valuable tool in the study of enzyme mechanisms and protein interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C14H23ClN2O2
- Molar Mass : 286.8 g/mol
The structure of this compound suggests potential interactions with various biological targets, including enzymes and receptors. Its unique combination of hydrophobic and hydrophilic characteristics enhances its versatility in chemical and biological applications.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways within cells through competitive or non-competitive inhibition.
Interactions are facilitated through hydrogen bonding and hydrophobic interactions, which are critical for stabilizing the compound's binding to target proteins.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Enzyme Interactions :
- The compound has been used in studies investigating enzyme mechanisms, particularly in stabilizing enzyme-substrate complexes.
- It has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
-
Pharmacological Effects :
- Compounds structurally similar to this compound have demonstrated anti-inflammatory and analgesic properties in preliminary studies.
- Its application in drug development is supported by findings suggesting that it may influence receptor signaling pathways relevant to pain and inflammation.
Study 1: Enzyme Inhibition
A study explored the binding affinity of this compound to a specific enzyme involved in metabolic regulation. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.
Study 2: Receptor Modulation
In another investigation, the compound was tested for its ability to modulate receptor activity related to pain signaling. The findings revealed that it could effectively reduce receptor activation, indicating its potential use as an analgesic agent.
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl carbamate | C5H11NO2 | Simpler structure without phenyl group; primarily used as a protecting group |
| tert-Butyl (2-amino-3-phenylpropyl)carbamate | C14H22N2O2 | Lacks hydrochloride salt; more hydrophobic properties |
| (R)-tert-butyl (2-amino-3-phenylpropyl)carbamate | C14H22N2O2 | Chiral variant; may exhibit different biological activities due to stereochemistry |
The uniqueness of this compound lies in its specific structure that combines both hydrophobic and hydrophilic characteristics, enhancing its versatility in chemical and biological applications.
Q & A
Q. What computational tools predict the compound’s solubility and partition coefficient (log P) for pharmacokinetic studies?
Q. How do reaction solvent choices (e.g., dichloromethane vs. acetonitrile) impact reaction kinetics and byproduct formation?
- Answer :
- Polar Aprotic Solvents : Acetonitrile accelerates coupling (k = 0.45 h⁻¹ vs. 0.28 h⁻¹ in DCM) but increases di-alkylation byproducts .
- Mitigation : Add molecular sieves to absorb HCl and suppress side reactions .
Q. What spectroscopic methods detect trace impurities (e.g., free amine or residual solvents)?
- Answer :
- GC-MS : Detect residual acetonitrile (<50 ppm) .
- Titration : Non-aqueous titration with HClO₄ quantifies free amine (<0.5%) .
Contradictory Data Resolution
Q. Why do different studies report varying yields for the same synthetic route?
- Answer :
- Critical Factors :
Amine Purity : Commercial 3-amino-2-phenylpropylamine often contains 5–10% diastereomers .
Stoichiometry : Excess tert-butyl chloroformate (1.2 eq.) improves yield from 65% to 85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
